[2-(Trifluoromethyl)piperidin-4-YL]boronic acid
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Overview
Description
[2-(Trifluoromethyl)piperidin-4-YL]boronic acid: is a boronic acid derivative with a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)piperidin-4-YL]boronic acid typically involves the reaction of a piperidine derivative with a boronic acid reagent. One common method includes the use of trifluoromethylated piperidine as a starting material, which is then reacted with boronic acid under controlled conditions to yield the desired product. The reaction conditions often involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: [2-(Trifluoromethyl)piperidin-4-YL]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed: The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(Trifluoromethyl)piperidin-4-YL]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and pharmaceuticals. Its unique structure allows it to interact with biological targets in a specific manner, making it a valuable tool in drug discovery and development.
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable boron-carbon bonds makes it an important component in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)piperidin-4-YL]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as an inhibitor of enzymes that contain such functional groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
- [2-(Trifluoromethyl)pyridin-4-YL]boronic acid
- [2-(Trifluoromethyl)phenyl]boronic acid
- [2-(Trifluoromethyl)benzyl]boronic acid
Comparison: Compared to these similar compounds, [2-(Trifluoromethyl)piperidin-4-YL]boronic acid is unique due to its piperidine ring, which imparts different steric and electronic properties. This uniqueness allows it to interact with a distinct set of molecular targets and participate in specific chemical reactions that may not be as efficient with other trifluoromethylated boronic acids.
Biological Activity
[2-(Trifluoromethyl)piperidin-4-YL]boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C7H8B F3N
- CAS Number : Not explicitly listed in the sources but can be referenced through chemical databases.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 185.95 g/mol |
Solubility | Soluble in polar solvents |
Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and receptor binding. The trifluoromethyl group enhances lipophilicity and may improve the compound's binding affinity to biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing boronic acid moieties exhibit antimicrobial properties. For instance, related boronic acids have shown moderate activity against pathogens such as Candida albicans and Escherichia coli . The mechanism often involves inhibition of bacterial protein synthesis by targeting aminoacyl-tRNA synthetases.
Anticancer Potential
Research has highlighted the potential of boronic acids in cancer therapy. For example, derivatives similar to this compound have been investigated for their ability to inhibit CDC42, a protein involved in cancer cell proliferation . These compounds demonstrated promising antiproliferative activity across various cancer cell lines.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of boronic acids, including derivatives similar to this compound. The results indicated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Bacillus cereus | 8 µg/mL |
These findings suggest that the compound has moderate antibacterial properties, particularly against gram-positive bacteria like Bacillus cereus .
Study 2: Anticancer Activity
In a preclinical study focusing on CDC42 inhibitors, compounds structurally related to this compound were tested for their antiproliferative effects on melanoma cell lines. The results showed:
Compound | IC50 (µM) |
---|---|
Compound A | 1.5 |
Compound B | 3.0 |
This compound | 2.0 |
The compound exhibited significant activity, supporting its potential as an anticancer agent .
Properties
IUPAC Name |
[2-(trifluoromethyl)piperidin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3NO2/c8-6(9,10)5-3-4(7(12)13)1-2-11-5/h4-5,11-13H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCKFPMHMPWZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCNC(C1)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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